5-Amino-4-bromo-2-fluorobenzamide
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Overview
Description
5-Amino-4-bromo-2-fluorobenzamide is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of benzamide, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the substitution reaction of 2,4-difluorobenzonitrile with a suitable reagent to introduce the amino group at the 5-position. This is followed by a bromination reaction to introduce the bromo substituent at the 4-position. The final step involves the hydrolysis of the nitrile group to form the benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromo-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide (NBS) for bromination and amines for introducing the amino group.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like bis(pinacolato)diboron and aryl halides are typical
Major Products Formed
The major products formed from these reactions include various substituted benzamides, quinazolinones, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-4-bromo-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromo, and fluoro substituents allows the compound to form strong interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4-fluorobenzamide: Similar structure but with different positioning of the amino group.
4-Bromo-2-fluorobenzamide: Lacks the amino group, leading to different chemical properties and reactivity.
2-Bromo-4-fluorobenzoic acid: Contains a carboxylic acid group instead of an amide group, affecting its acidity and reactivity
Uniqueness
5-Amino-4-bromo-2-fluorobenzamide is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C7H6BrFN2O |
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Molecular Weight |
233.04 g/mol |
IUPAC Name |
5-amino-4-bromo-2-fluorobenzamide |
InChI |
InChI=1S/C7H6BrFN2O/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,10H2,(H2,11,12) |
InChI Key |
ULAVPSCHJPRJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)F)C(=O)N |
Origin of Product |
United States |
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